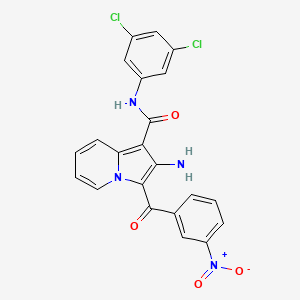
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H14Cl2N4O4 and its molecular weight is 469.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antiparasitic activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a dichlorophenyl group, a nitrobenzoyl moiety, and an indolizine core, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, studies involving indole derivatives have shown that they can upregulate pro-apoptotic factors, leading to increased cell death in cancerous cells .
- In vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), indicating effective antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo320 | 5.2 | Apoptosis induction |
| Calu-3 | 6.7 | Caspase activation |
Antiparasitic Activity
In addition to anticancer properties, there is emerging evidence supporting the antiparasitic potential of this compound.
- Research Findings : Compounds with similar structures have shown potent activity against various parasites, including Entamoeba histolytica and Giardia intestinalis. For example, related derivatives exhibited IC50 values significantly lower than standard treatments like metronidazole .
- Mechanism of Action : The antiparasitic effects are thought to arise from the disruption of metabolic pathways within the parasites, potentially through inhibition of key enzymes or interference with cellular respiration mechanisms.
| Parasite | IC50 (µM) | Comparison with Standard |
|---|---|---|
| E. histolytica | 1.47 | Lower than metronidazole |
| G. intestinalis | 1.50 | Comparable efficacy |
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
- Indole Derivative Study : A study demonstrated that a series of indole-based compounds exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting that structural modifications could enhance biological activity .
- Antiparasitic Evaluation : Another study focused on a set of nitro-substituted indoles which displayed selective toxicity against parasitic infections while maintaining low cytotoxicity towards mammalian cells .
特性
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O4/c23-13-9-14(24)11-15(10-13)26-22(30)18-17-6-1-2-7-27(17)20(19(18)25)21(29)12-4-3-5-16(8-12)28(31)32/h1-11H,25H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFZFAKJBPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














